
4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various processes such as O-alkylation, oxidation, and N-acylation . A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane .
Chemical Reactions Analysis
Fluorinated pyrazoles play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Processes : The compound is synthesized from various starting materials and through different chemical reactions. For instance, Kasımoğulları and Arslan (2010) discussed the synthesis of pyrazole dicarboxylic acid derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid (Kasımoğulları & Arslan, 2010).
- Structural and Spectral Analysis : Viveka et al. (2016) combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, which included characterization by NMR, FT-IR spectroscopy, and X-ray diffraction (Viveka et al., 2016).
Biological and Chemical Properties
- Antifungal Activity : Du et al. (2015) synthesized a series of pyrazole-4-carboxylic acid amides, testing their antifungal activity against phytopathogenic fungi, demonstrating moderate to excellent activities (Du et al., 2015).
- Ionization Constants : Alkan et al. (2009) studied the ionization constants of some pyrazole carboxylic acids, revealing the effects of structure and solvent on their acidity (Alkan et al., 2009).
Material Science Applications
- Optical Nonlinearity : Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity, indicating potential for optical limiting applications (Chandrakantha et al., 2013).
Miscellaneous Applications
- Crystal Structure Analysis : Ghosh et al. (2019) conducted a crystal structure analysis of a pyrazole carboxylic acid derivative, exploring the interplay of various hydrogen bonds in its molecular packing (Ghosh et al., 2019).
- Fluorescent Dyes : Wrona-Piotrowicz et al. (2022) investigated pyrazole compounds containing a pyrazoolympicene chromophore, demonstrating their potential as highly fluorescent dyes (Wrona-Piotrowicz et al., 2022).
Mechanism of Action
Target of Action
The primary target of 4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with TGF-β1, leading to the inhibition of the Epithelial-Mesenchymal Transformation (EMT) . EMT is a process where epithelial cells lose their characteristics and gain properties of mesenchymal cells, which is a key event in the pathogenesis of fibrosis . The compound inhibits the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increases the expression of E-cadherin . It also significantly reduces Smad2/3 phosphorylation levels .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway . TGF-β1 induces phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Pharmacokinetics
It’s known that the compound is used to treat rats in models of tracheal instillation of bleomycin , suggesting that it can be effectively delivered and distributed in the body.
Result of Action
The compound attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . It demonstrates therapeutic effects such as improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin .
Safety and Hazards
Future Directions
The future directions for research on similar compounds involve evaluating their effects on various diseases. For instance, “3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid” is being studied for its effects on pulmonary fibrosis . The field of research that has benefited from the invention of multiple difluoromethylation reagents is witnessing an upsurge of metal-based methods .
properties
IUPAC Name |
4-(difluoromethoxy)-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O3/c12-11(13)18-8-6-15(14-9(8)10(16)17)7-4-2-1-3-5-7/h1-6,11H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLMANZHCBSHPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B1416857.png)
![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline](/img/structure/B1416858.png)
![N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416859.png)
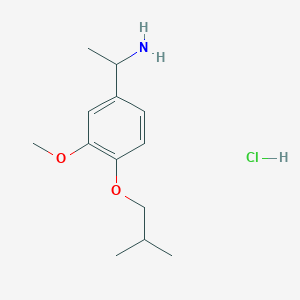
![N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1416861.png)



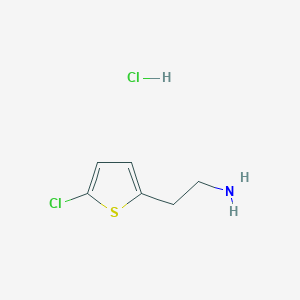
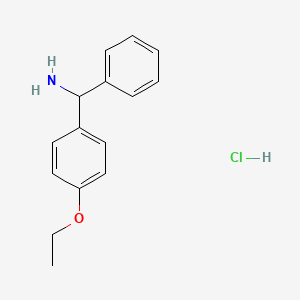
![N-[(3,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1416873.png)
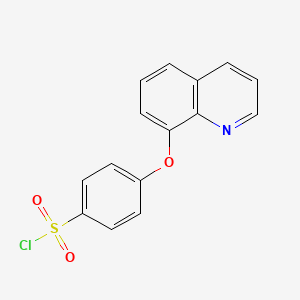
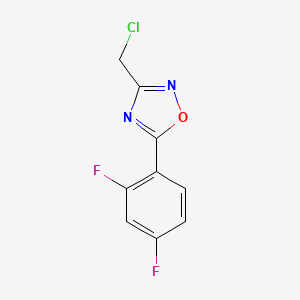
![2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid](/img/structure/B1416880.png)